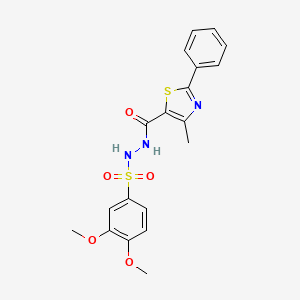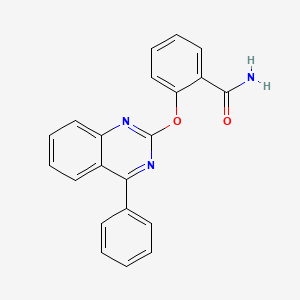
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, also known as DMPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPTC is a thiazole derivative that has been synthesized through various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is not fully understood, but it has been reported to act through various pathways. N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. It has also been reported to inhibit the aggregation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have various biochemical and physiological effects. In cancer cells, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In models of Parkinson's and Alzheimer's disease, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to protect neurons from oxidative stress and prevent the aggregation of amyloid-beta protein. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and yield. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has shown promising results in various scientific research fields, making it a potential candidate for further investigation. However, there are also limitations to the use of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide in lab experiments. The mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the effects of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide on normal cells and tissues need to be further investigated to determine its safety and potential side effects.
Zukünftige Richtungen
There are several future directions for the investigation of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. One potential direction is to further investigate its anti-cancer activity and its potential use in cancer therapy. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the molecular targets of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide and its mechanism of action. Finally, the safety and potential side effects of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide need to be further investigated to determine its potential as a therapeutic agent.
Synthesemethoden
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been synthesized through various methods, including the reaction of 2-phenyl-4-methylthiazole-5-carbohydrazide with 3,4-dimethoxybenzenesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 2-phenyl-4-methylthiazole-5-carbohydrazide with 3,4-dimethoxybenzenesulfonyl isocyanate in the presence of triethylamine. Both methods have been reported to yield N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has shown potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-12-17(28-19(20-12)13-7-5-4-6-8-13)18(23)21-22-29(24,25)14-9-10-15(26-2)16(11-14)27-3/h4-11,22H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCIRTNOTVZFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethyl-2-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7680491.png)
![5-cyclohexyl-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7680505.png)

![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B7680516.png)
![4-[[4-(6-Methyl-2,3-dihydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7680521.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)
![3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680567.png)
![N-(2,3-dimethylphenyl)-2-[[2-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetyl]amino]acetamide](/img/structure/B7680575.png)
![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)
